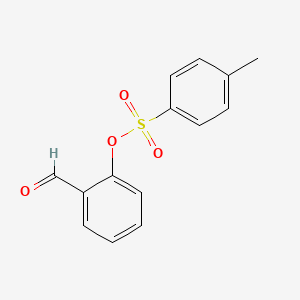

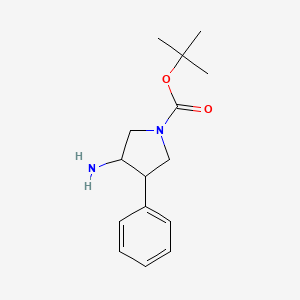

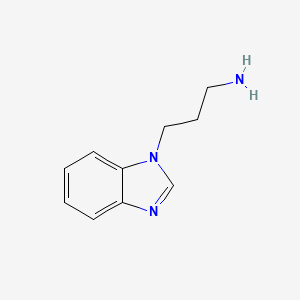

3-碘代-2-甲基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Iodo-2-methylbenzhydrazide" is not directly mentioned in the provided papers. However, the papers do discuss various hydrazone compounds and their synthesis, characterization, and potential applications. Hydrazone compounds are a class of organic compounds that typically contain a functional group with the formula R1R2C=NNH2. They are often used as precursors for the synthesis of heterocyclic compounds and can form complexes with various metals .

Synthesis Analysis

The synthesis of hydrazone compounds is well-documented in the literature. For instance, 2-hydroxybenzhydrazide was synthesized using methyl salicylate and hydrazine hydrate in a solvent-free environment under ultrasonic conditions, which is an example of green chemistry . Similarly, aminobenzhydrazide was used as a precursor for the preparation of new heterocyclic compounds and Schiff bases, demonstrating the versatility of hydrazide compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of hydrazone compounds and their metal complexes have been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structures of two new hydrazone compounds were resolved, revealing their geometric configurations and how molecules are linked through hydrogen bonds . Additionally, the structure of a cadmium complex with a tetramine ligand was elucidated, showing a five-coordinate geometry for the metal atom .

Chemical Reactions Analysis

Hydrazone compounds can react with various metal salts to form complexes. The reaction of 2-benzoylpyridine-3-methoxybenzhydrazone with copper salts yielded copper(II) complexes with halogen/azide bridged box dimers . These reactions are significant as they can alter the physical and chemical properties of the resulting complexes, which can be exploited for various applications, such as catalysis and antimicrobial activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds and their metal complexes have been characterized using a range of techniques. For instance, the transition metal complexes of 3-methoxysalicylaldehyde-2-aminobenzhydrazone were characterized by spectroscopic, thermal, and other physicochemical methods . The metal complexes generally exhibited better antibacterial and antifungal activity than the free ligand, with the Cu(II) complex showing the highest activity . The nickel(II) procatalysts derived from a series of benzhydryl-N-phenyliminoacenaphthylenylidene compounds exhibited very high activity for the polymerization of ethylene .

科学研究应用

在肿瘤成像和光动力治疗中的应用

3-碘代-2-甲基苯甲酰肼衍生物在肿瘤成像和光动力治疗 (PDT) 领域显示出前景。衍生物甲基 3-(1'-m-碘代苄氧基乙基)-3-脱乙烯基丙卟啉-a 被证明作为成像剂和 PDT 光敏剂具有显着潜力。其在肿瘤治愈、荧光和 PET 成像方面的功效突出了其作为“可视化治疗”治疗方法中多模态剂的效用 (Pandey 等人,2005 年)。

均相催化氨基羰基化

在化学合成领域,3-碘代-2-甲基苯甲酰肼相关化合物已用于含氮碘杂芳烃的均相催化氨基羰基化。该过程促进了 N-取代烟酰胺和相关化合物的合成,展示了这些含碘化合物在创造生物学上重要分子方面的多功能性 (Takács 等人,2007 年)。

1,3,4-恶二唑衍生物的合成

一项研究重点关注利用 3-甲基-4-硝基苯甲酰肼合成 1,3,4-恶二唑衍生物。这些合成化合物显示出抗菌活性,特别是对葡萄球菌属。某些化合物显着的抗菌性和低细胞毒性突出了 3-碘代-2-甲基苯甲酰肼衍生物在抗菌剂开发中的潜力 (Paruch 等人,2020 年)。

属性

IUPAC Name |

3-iodo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUGGRNOAQCXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)